![molecular formula C15H23NO6 B15243689 (S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)
(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a bicyclo[1.1.1]pentane core, which is known for its unique structural properties and stability. The presence of tert-butylamino and methoxycarbonyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a series of cyclization reactions.
Introduction of the methoxycarbonyl group: This step may involve esterification reactions.
Attachment of the tert-butylamino group: This can be done through amination reactions.
Final coupling to form the propanoic acid derivative: This step may involve condensation or coupling reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butylamino and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[11
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development and therapeutic interventions.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid: Unique due to its bicyclo[1.1.1]pentane core.
This compound analogs: Compounds with similar structures but different functional groups.
Uniqueness
The uniqueness of (S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[11
Propiedades
Fórmula molecular |
C15H23NO6 |
|---|---|
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
(2S)-2-(tert-butylamino)-3-(3-methoxycarbonylbicyclo[1.1.1]pentane-1-carbonyl)oxypropanoic acid |
InChI |
InChI=1S/C15H23NO6/c1-13(2,3)16-9(10(17)18)5-22-12(20)15-6-14(7-15,8-15)11(19)21-4/h9,16H,5-8H2,1-4H3,(H,17,18)/t9-,14?,15?/m0/s1 |
Clave InChI |
DUQFFLUZZPPCPL-RAXBXGLRSA-N |
SMILES isomérico |
CC(C)(C)N[C@@H](COC(=O)C12CC(C1)(C2)C(=O)OC)C(=O)O |
SMILES canónico |
CC(C)(C)NC(COC(=O)C12CC(C1)(C2)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


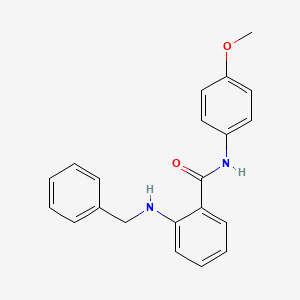
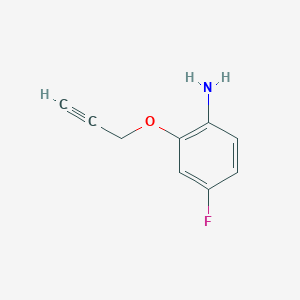
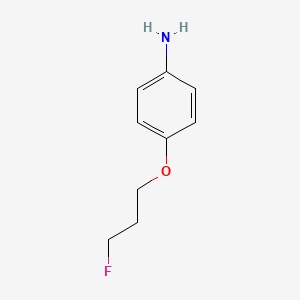
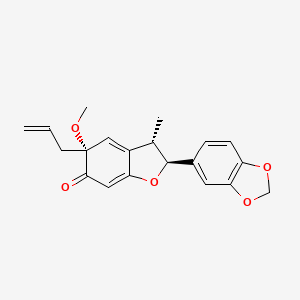
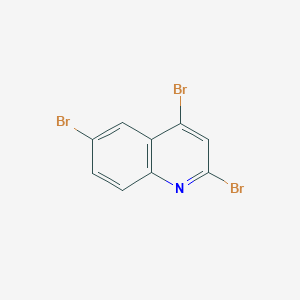
![tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B15243647.png)

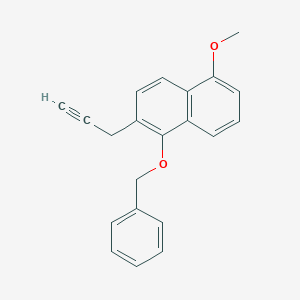
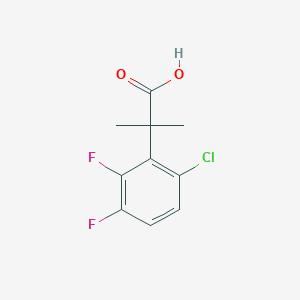
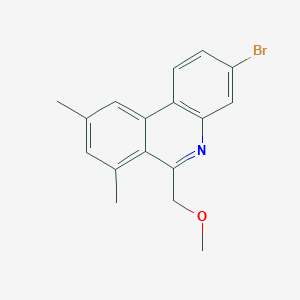
![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
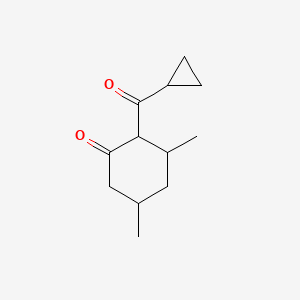
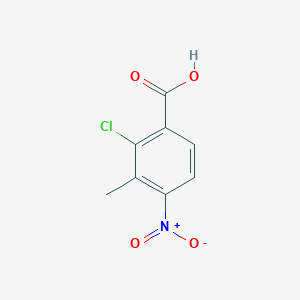
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)
